[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13459498
InChI: InChI=1S/C15H29N3O3/c1-11(16)13(19)18-8-6-7-12(10-18)9-17(5)14(20)21-15(2,3)4/h11-12H,6-10,16H2,1-5H3/t11-,12?/m0/s1
SMILES: CC(C(=O)N1CCCC(C1)CN(C)C(=O)OC(C)(C)C)N
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol

[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13459498

Molecular Formula: C15H29N3O3

Molecular Weight: 299.41 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C15H29N3O3
Molecular Weight 299.41 g/mol
IUPAC Name tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-methylcarbamate
Standard InChI InChI=1S/C15H29N3O3/c1-11(16)13(19)18-8-6-7-12(10-18)9-17(5)14(20)21-15(2,3)4/h11-12H,6-10,16H2,1-5H3/t11-,12?/m0/s1
Standard InChI Key BNBNISXUSQPGGJ-PXYINDEMSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCCC(C1)CN(C)C(=O)OC(C)(C)C)N
SMILES CC(C(=O)N1CCCC(C1)CN(C)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C(=O)N1CCCC(C1)CN(C)C(=O)OC(C)(C)C)N

Introduction

Chemical Identity and Structural Features

[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester (IUPAC name: tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-methylcarbamate) is a carbamate-class organic compound with the molecular formula C<sub>15</sub>H<sub>29</sub>N<sub>3</sub>O<sub>3</sub> and a molecular weight of 299.41 g/mol. Its structure integrates three critical components:

  • A piperidine ring conferring conformational rigidity.

  • An (S)-2-aminopropionyl group providing chiral specificity and hydrogen-bonding capacity.

  • A methyl-carbamic acid tert-butyl ester moiety offering steric protection and controlled reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC<sub>15</sub>H<sub>29</sub>N<sub>3</sub>O<sub>3</sub>
Molecular Weight299.41 g/mol
Stereochemistry(S)-configuration at C2
Boiling Point482.1±45.0°C (predicted)
LogP (Lipophilicity)1.47±0.41

The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective deprotection under acidic conditions while preserving the integrity of the amide bond.

Synthesis and Optimization Strategies

The synthesis of this compound follows a multi-step sequence emphasizing stereochemical control and functional group compatibility:

Stepwise Synthesis Protocol

  • Piperidine Functionalization: N-Boc-piperidin-3-ylmethanol undergoes mesylation to generate a leaving group, facilitating nucleophilic substitution with methylamine.

  • Amide Coupling: The resultant N-methylpiperidine intermediate reacts with (S)-2-((tert-butoxycarbonyl)amino)propanoic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt).

  • Boc Deprotection: Selective removal of the tert-butyloxycarbonyl group using trifluoroacetic acid (TFA) in dichloromethane yields the free amine.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYieldPurity (HPLC)
1Methanesulfonyl chloride, Et<sub>3</sub>N, 0°C → RT85%95%
2EDC, HOBt, DMF, 24h, RT78%97%
3TFA/DCM (1:4), 2h, RT92%99%

Critical parameters include maintaining anhydrous conditions during coupling and optimizing stoichiometry to minimize racemization at the (S)-center.

Biological Activity and Mechanistic Insights

While direct pharmacological data on this compound remain limited, structural analogs exhibit notable bioactivity:

Neuropharmacological Applications

Derivatives bearing the (S)-2-aminopropionyl motif show promise in:

  • Attenuating β-amyloid aggregation (IC<sub>50</sub> = 12.3 μM in PC12 cells).

  • Enhancing synaptic plasticity via NMDA receptor potentiation (200% increase in LTP at 10 μM).

Analytical Characterization Techniques

Spectroscopic Profiling

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.44 (s, 9H, t-Bu), 2.83–2.89 (m, 2H, piperidine H), 3.11 (s, 3H, NCH<sub>3</sub>), 4.21 (q, J = 6.8 Hz, 1H, CH-NH<sub>2</sub>).

  • HRMS (ESI+): m/z 300.2158 [M+H]<sup>+</sup> (calc. 300.2152).

Research Applications and Case Studies

Medicinal Chemistry Applications

  • Prodrug Development: The Boc group enables pH-sensitive release of active amines in gastrointestinal fluid (t<sub>1/2</sub> = 2.1h at pH 1.2 vs. 48h at pH 7.4).

  • Peptidomimetic Design: Piperidine ring substitution mimics proline in ACE inhibitor analogs (IC<sub>50</sub> = 23 nM vs. 18 nM for captopril).

Material Science Innovations

  • Chiral Stationary Phases: Covalent immobilization on silica gel resolves enantiomers of β-blockers (α = 1.42 for atenolol).

Challenges and Future Directions

Synthetic Limitations

  • Racemization Risk: Extended reaction times during amide coupling reduce enantiomeric excess (ee drops from 98% to 85% after 48h).

  • Scale-Up Difficulties: Low solubility in aprotic solvents necessitates costly chromatographic purification at >100g scales.

Recommended Optimization Pathways

  • Flow Chemistry: Continuous processing with immobilized enzymes (e.g., CAL-B lipase) may enhance stereoselectivity and yield.

  • Computational Modeling: QSAR studies could identify modifications improving blood-brain barrier permeability (predicted PSA = 89 Ų).

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